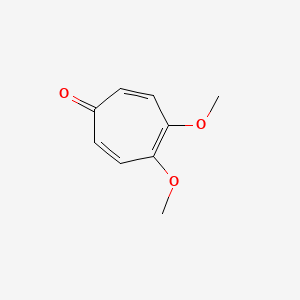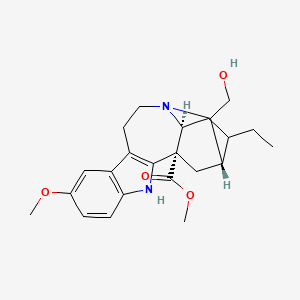
Sarcopharyngine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarcopharyngine is a bicyclic cage-like metal chelator molecule derived from cyclam. Its chemical formula is 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sarcopharyngine and its derivatives are typically synthesized through template reactions. These reactions involve the use of a metal ion template to guide the formation of the bicyclic structure. The process often includes the use of cyclam as a starting material, which undergoes a series of reactions to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale template reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to isolate and purify this compound .
Análisis De Reacciones Químicas
Types of Reactions
Sarcopharyngine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can alter its chelating properties.
Reduction: Reduction reactions can convert this compound to its reduced forms, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products have different chelating properties and can be used in different applications .
Aplicaciones Científicas De Investigación
Sarcopharyngine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: this compound derivatives are used in biological studies to investigate metal ion transport and storage.
Medicine: In medicine, this compound-based compounds are used in radiopharmaceuticals for imaging and therapy.
Industry: Industrial applications include the use of this compound in catalysis and material science
Mecanismo De Acción
The mechanism of action of sarcopharyngine involves its ability to chelate metal ions. The bicyclic structure of this compound provides multiple binding sites for metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological processes and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to sarcopharyngine include:
Cyclam: The parent compound of this compound, known for its metal chelating properties.
DiAmSar: A derivative of this compound with additional functional groups for enhanced chelation.
Sepulchrate: Another hexadentate ligand with a similar cage-like structure
Uniqueness
This compound is unique due to its highly stable bicyclic structure, which provides exceptional chelating properties. Its ability to form stable complexes with a wide range of metal ions makes it valuable in various applications, from radiopharmaceuticals to industrial catalysis .
Propiedades
Número CAS |
110011-72-8 |
|---|---|
Fórmula molecular |
C23H30N2O4 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
methyl (1S,15S,18S)-16-ethyl-14-(hydroxymethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-4-13-9-20-23(22(27)29-3)11-17(13)19(12-26)25(20)8-7-15-16-10-14(28-2)5-6-18(16)24-21(15)23/h5-6,10,13,17,19-20,24,26H,4,7-9,11-12H2,1-3H3/t13?,17-,19?,20-,23-/m0/s1 |
Clave InChI |
AHWBYIVXFGPCHZ-ASEBLZFVSA-N |
SMILES isomérico |
CCC1C[C@H]2[C@]3(C[C@@H]1C(N2CCC4=C3NC5=C4C=C(C=C5)OC)CO)C(=O)OC |
SMILES canónico |
CCC1CC2C3(CC1C(N2CCC4=C3NC5=C4C=C(C=C5)OC)CO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


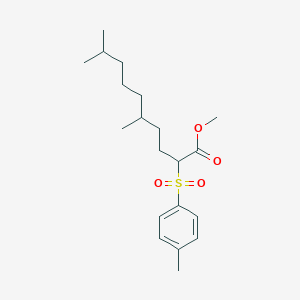
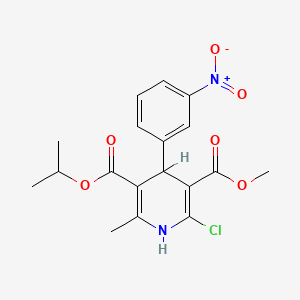
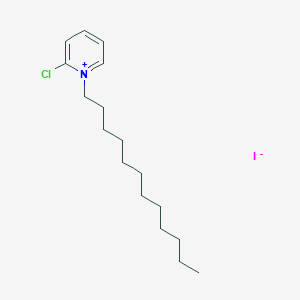
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
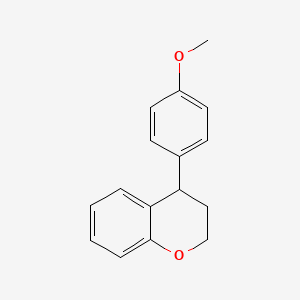
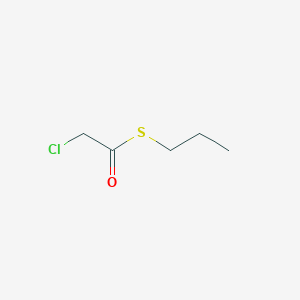
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)

![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
